

Biocompatibility and Toxicity of Vat Black 27: A Technical Guide

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Compound of Interest

Compound Name: **Vat Black 27**

Cat. No.: **B15554348**

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Disclaimer: This technical guide compiles the currently available public information on **Vat Black 27**. It is important to note that comprehensive experimental data on the biocompatibility and toxicity of this specific dye are limited. The majority of the information is derived from Material Safety Data Sheets (MSDS), which provide general safety warnings rather than detailed toxicological studies. Therefore, this guide also provides detailed protocols for standard toxicological assays that would be necessary to thoroughly evaluate the biocompatibility and safety of **Vat Black 27** for research and development purposes.

Introduction to Vat Black 27

Vat Black 27, also known by its Colour Index name C.I. 69005 and synonym Vat Olive R, is an anthraquinone-based vat dye.^{[1][2]} Its chemical formula is C42H23N3O6 and it has a molecular weight of 665.65 g/mol.^[1] Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then oxidized back to their insoluble form, resulting in excellent fastness properties.^[3] **Vat Black 27** is primarily used for dyeing cellulosic fibers such as cotton and viscose, and is noted for its good light and wash fastness.^{[2][4]}

Summary of Known Toxicological Information

Detailed, peer-reviewed toxicological studies specifically on **Vat Black 27** are not readily available in the public domain. The information that exists is primarily qualitative and comes from supplier-generated MSDS.

Qualitative Data Presentation

The following table summarizes the known hazard information for **Vat Black 27**. It is crucial to interpret this data with caution, as it is not derived from comprehensive, quantitative studies.

Toxicological Endpoint	Summary of Findings	Source
Acute Oral Toxicity	Harmful if swallowed; may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.	MSDS
Skin Irritation/Sensitization	May cause skin irritation in sensitive individuals upon prolonged or repeated contact.	MSDS
Eye Irritation	Dust may cause irritation and inflammation. A Standard Draize test in rabbits has been noted, but no results were found.	MSDS,[5]
Respiratory Irritation	May cause irritation of the respiratory tract.	MSDS
Mutagenicity/Genotoxicity	Mutagenicity data has been reported, but specific results from assays like the Ames test were not found.	MSDS
Carcinogenicity	Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.	MSDS
Teratogenicity & Neurotoxicity	No information is available.	MSDS

Note: The statement "the chemical, physical and toxicological properties have not been thoroughly investigated" is consistently found in safety data sheets for this compound.

Recommended Experimental Protocols for Biocompatibility and Toxicity Assessment

To address the data gap for **Vat Black 27**, a series of standard in vitro assays are recommended. The following sections provide detailed methodologies for these key experiments.

In Vitro Cytotoxicity: MTT Assay

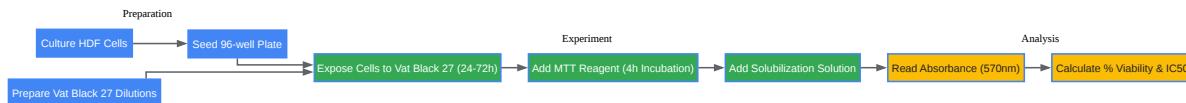
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.^[6]

Objective: To determine the concentration-dependent cytotoxic effect of **Vat Black 27** on a relevant cell line (e.g., human dermal fibroblasts, keratinocytes).

Methodology:

- **Cell Culture:** Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
- **Test Compound Preparation:** **Vat Black 27** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in culture medium to achieve a range of final concentrations for testing. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
- **Exposure:** The culture medium is replaced with medium containing the various concentrations of **Vat Black 27**. Control wells include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., 1% Triton X-100).
- **Incubation:** The plates are incubated for 24, 48, or 72 hours.

- MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]
- Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[8]
- Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[7]
- Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) is calculated from the dose-response curve.



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MTT Assay Experimental Workflow

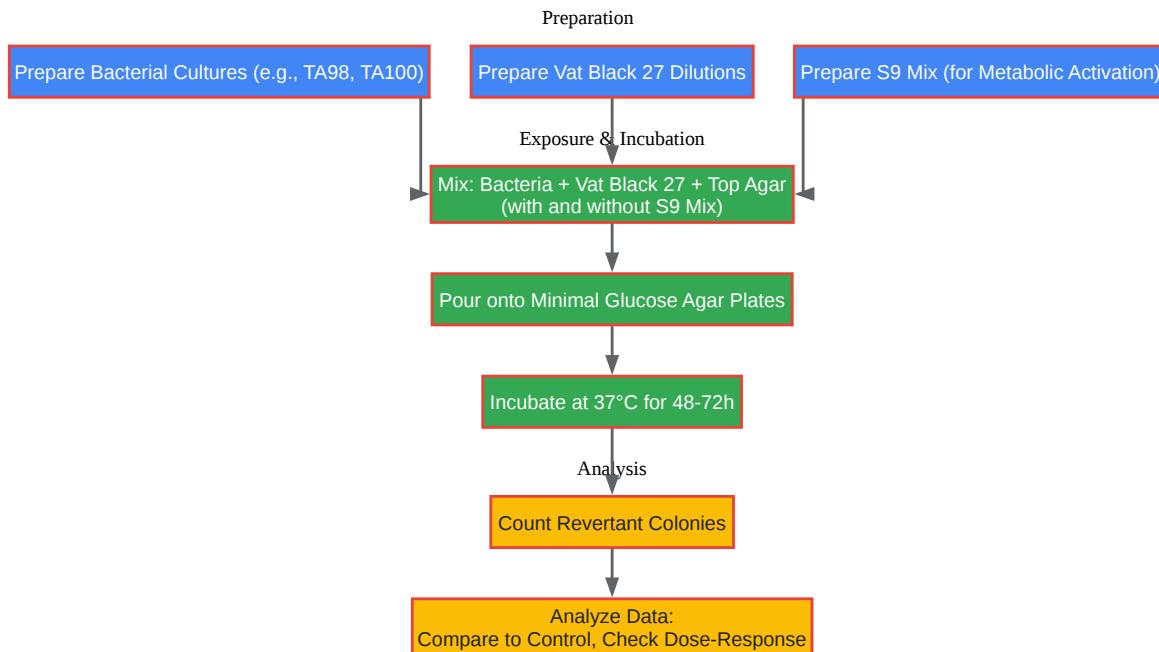
Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli*.[9]

Objective: To evaluate the potential of **Vat Black 27** to cause gene mutations.

Methodology:

- **Bacterial Strains:** A set of at least five strains is used, typically *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or WP2 uvrA (pKM101), or *S. typhimurium* TA102. [10] These strains are selected to detect various types of mutations, such as frameshifts and base-pair substitutions.[11]
- **Metabolic Activation:** The test is performed both with and without a metabolic activation system (S9 mix), which is an Aroclor or phenobarbital/β-naphthoflavone-induced rat liver homogenate. This simulates mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[10]
- **Test Compound Preparation:** **Vat Black 27** is dissolved in a suitable solvent (e.g., DMSO) and a range of at least five concentrations are selected based on a preliminary toxicity test.
- **Exposure (Plate Incorporation Method):**
 - To 2.0 mL of top agar, 0.1 mL of the bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests) are added.
 - The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Data Acquisition:** The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted for each plate.
- **Data Analysis:** A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous revertant) count observed in the negative control plates.[11]



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Ames Test Experimental Workflow

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This test method uses a three-dimensional Reconstructed Human Epidermis (RhE) model that mimics the upper layers of human skin to assess the potential of a chemical to cause skin

irritation.[5][12]

Objective: To determine the skin irritation potential of **Vat Black 27**.

Methodology:

- RhE Model: A commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™) is used. The tissues are pre-incubated in assay medium upon arrival.[13]
- Test Compound Application: A defined amount of **Vat Black 27** (e.g., 25 mg for a solid) is applied topically to the surface of the RhE tissue.[14]
- Exposure: The tissues are exposed to the test chemical for a defined period, typically 60 minutes, at 37°C.[14]
- Rinsing: After exposure, the test chemical is thoroughly rinsed from the tissue surface with a buffered saline solution.
- Post-incubation: The tissues are transferred to fresh medium and incubated for 42 hours to allow for the expression of cytotoxic effects.
- Viability Assessment: Tissue viability is assessed using the MTT assay. Each tissue is incubated with MTT solution for 3 hours.
- Formazan Extraction: The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).
- Data Acquisition: The optical density of the extracted formazan is measured using a spectrophotometer.
- Data Analysis: The viability of the treated tissues is calculated as a percentage of the negative control tissues. A chemical is classified as an irritant (UN GHS Category 2) if the mean relative tissue viability is reduced to $\leq 50\%.$ [13]

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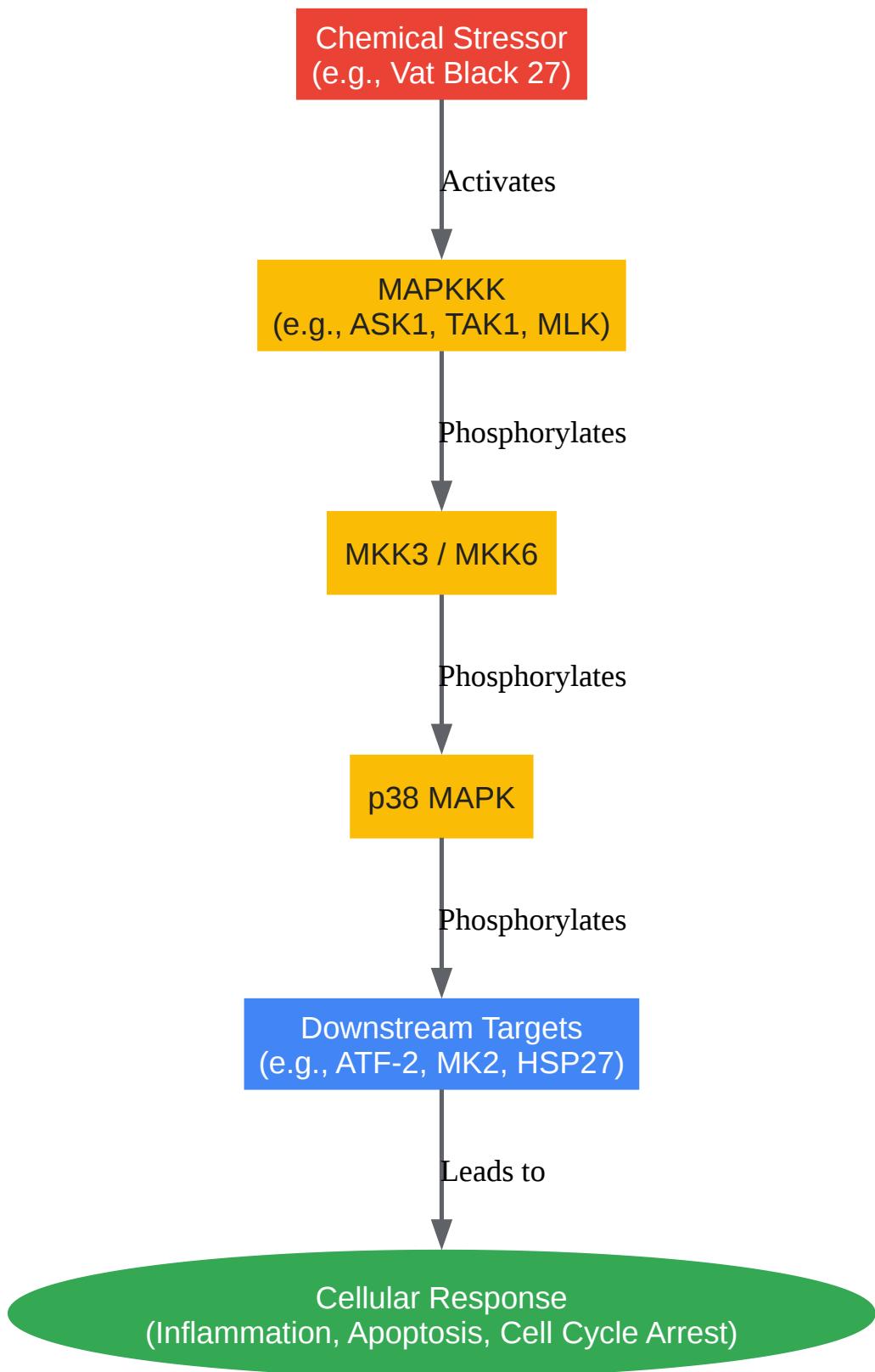
In Vitro Skin Irritation (OECD 439) Workflow

Potential Signaling Pathways in Toxicity

While no studies have linked **Vat Black 27** to specific signaling pathways, chemicals can induce toxicity by activating cellular stress response pathways. The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are key players in the cellular response to environmental stresses and chemical insults.[15][16]

p38 MAPK Pathway:

The p38 MAPK pathway is strongly activated by environmental stresses and inflammatory cytokines.[17] Its activation can lead to inflammation, apoptosis (programmed cell death), and cell cycle regulation. For a compound like **Vat Black 27**, interaction with cells could potentially be perceived as a stressor, leading to the activation of this cascade. This would involve a series of phosphorylation events, starting from upstream kinases (MAPKKKs like MEKK or MLK) that phosphorylate and activate MKK3/6, which in turn phosphorylate and activate p38 MAPK.[15] Activated p38 then phosphorylates various downstream targets, including transcription factors that can modulate the expression of genes involved in inflammation and cell death.



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Representative p38 MAPK Stress Response Pathway

Conclusion

Vat Black 27 is a commercially relevant anthraquinone dye with limited publicly available data on its biocompatibility and toxicity. The existing information from safety data sheets suggests a potential for irritation and possible mutagenicity, but these claims are not substantiated by detailed experimental results. For researchers, scientists, and drug development professionals considering any application where biocompatibility is a concern, it is imperative to conduct a thorough toxicological evaluation. This guide provides the foundational, standardized protocols (In Vitro Cytotoxicity, Ames Test, and In Vitro Skin Irritation) necessary to begin such an assessment and generate the quantitative data required for a robust safety profile of **Vat Black 27**. Understanding the interaction of such compounds with cellular stress pathways, like the p38 MAPK pathway, can further elucidate the mechanisms of any observed toxicity.

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